What is the chemical structure of Hexadecanolide?
What is the chemical structure of Hexadecanolide?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hexadecanolide, a macrocyclic lactone of interest in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.
Chemical Structure and Identification
Hexadecanolide, systematically named oxacycloheptadecan-2-one, is a 17-membered macrocyclic lactone.[1][2] It is a saturated mono-ester lactone belonging to the fatty acyls class of lipids.[3][4] Its structure consists of a sixteen-carbon chain where the sixteenth carbon is esterified with the carboxyl group, forming a large ring.[3][5] This macrocyclic structure is responsible for its characteristic properties, including its stability and musky odor.[5]
Table 1: Chemical Identifiers for Hexadecanolide
| Identifier | Value |
| IUPAC Name | oxacycloheptadecan-2-one[3] |
| CAS Number | 109-29-5[3][6] |
| Molecular Formula | C₁₆H₃₀O₂[3][5] |
| Molecular Weight | 254.41 g/mol [3][6] |
| Canonical SMILES | C1CCCCCCCC(=O)OCCCCCCC1[3] |
| InChI | InChI=1S/C16H30O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1-15H2[3] |
| InChIKey | LOKPJYNMYCVCRM-UHFFFAOYSA-N[3] |
| Synonyms | Cyclohexadecanolide, 16-Hexadecanolactone, Dihydroambrettolide, Juniperic acid lactone[3][5][6] |
| EC Number | 203-662-0[3][6] |
Physicochemical Properties
Hexadecanolide is typically a colorless to pale yellow solid or liquid, its state being dependent on the ambient temperature.[5] It is characterized by a sweet, diffusive musk odor with balsamic and animalic notes.[7][8][9] Its solubility is limited in water but high in organic solvents such as ethanol and ether.[5] The compound is relatively stable under normal conditions but can undergo hydrolysis when exposed to strong acids or bases.[5]
Table 2: Physicochemical Properties of Hexadecanolide
| Property | Value |
| Melting Point | 34-38 °C[6] |
| Boiling Point | 165 °C @ 6 Torr[10] |
| Density | 0.9324 g/cm³[10] |
| Vapor Pressure | 0.000085 mm Hg @ 23 °C[7][9] |
| Log P (Octanol-Water Partition Coefficient) | 6.7[7][9] |
| Refractive Index | n20/D 1.4680 - 1.4730[6][8] |
| Flash Point | > 94 °C (> 201 °F)[8] |
| Form | Solid[6] |
Experimental Protocols
The synthesis of Hexadecanolide can be achieved through several routes. Below are outlines of key experimental procedures for its synthesis and polymerization.
Synthesis via Thermal Decomposition of Cyclohexanone Peroxides (Story Synthesis)
This method involves a two-step process: the synthesis of cyclohexanone peroxides followed by their thermal decomposition to yield Hexadecanolide.[6][7]
Step 1: Synthesis of Tricyclohexylidene Triperoxide (TCTP)
-
Reaction Setup : Combine cyclohexanone and hydrogen peroxide (e.g., 90% concentration) in a 1:2 molar ratio in a suitable solvent like acetonitrile.[7]
-
Catalyst Addition : Introduce a catalytic amount of a strong acid, such as 70% perchloric acid.[7]
-
Reaction Conditions : Maintain the reaction at a controlled temperature (e.g., 70 °C). TCTP is the kinetically favored product.[7]
-
Work-up : The solid peroxide product is isolated from the reaction mixture.
Step 2: Thermal Decomposition of TCTP
-
Reaction Setup : The isolated TCTP is dissolved in a high-boiling point, inert solvent (e.g., n-dodecane).[11]
-
Reaction Conditions : The solution is heated, leading to the thermal decomposition of TCTP. This reaction is highly exothermic and produces carbon dioxide as a byproduct.[7] The decomposition yields a mixture of 16-hexadecanolide (15-28% selectivity) and cyclopentadecane (28-34%).[7]
-
Purification : The desired Hexadecanolide is separated from the reaction mixture by fractional distillation.
Caption: Workflow for the Story synthesis of Hexadecanolide.
Synthesis from 16-Hydroxyhexadecanoic Acid
Hexadecanolide can be synthesized from its corresponding hydroxy acid, 16-hydroxyhexadecanoic acid, through lactonization. A general protocol for acid-catalyzed lactonization is as follows:
-
Reaction Setup : Add 16-hydroxyhexadecanoic acid to a round-bottom flask, optionally in a suitable solvent to facilitate the removal of water.[3]
-
Catalyst Addition : Introduce an acid catalyst, such as perchloric acid or sulfuric acid.[3]
-
Reaction Conditions : Heat the mixture (e.g., 40-80°C) with continuous stirring. To drive the reaction towards the lactone, water formed during the reaction must be removed, for example, by azeotropic distillation (using a Dean-Stark apparatus) or by applying a vacuum.[3]
-
Monitoring : The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) by observing the disappearance of the starting hydroxy acid.[3]
-
Work-up : After the reaction is complete, the mixture is cooled and dissolved in an organic solvent like diethyl ether. The organic phase is then washed with water and a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by drying over an anhydrous salt (e.g., sodium sulfate).[3]
-
Purification : The solvent is evaporated under reduced pressure, and the crude Hexadecanolide can be purified by distillation (e.g., Kugelrohr) or column chromatography on silica gel.[3]
Lipase-Catalyzed Ring-Opening Polymerization (ROP)
Hexadecanolide serves as a monomer for the synthesis of polyesters via enzymatic ring-opening polymerization, offering a green chemistry approach.[2][8][12]
-
Enzyme Selection : Various lipases can catalyze this reaction, with Pseudomonas fluorescens lipase showing high activity.[1] Immobilized lipases like Novozym 435 are also commonly used.[2]
-
Reaction Setup : The polymerization is typically performed in bulk (without solvent). The Hexadecanolide monomer and the lipase (e.g., 5-10% by weight of the substrate) are combined in a reaction vessel.[1][3]
-
Reaction Conditions : The mixture is heated to a specific temperature (e.g., 75 °C). Higher temperatures can lead to polymers with higher molecular weights (above 5,000 Da).[1] The reaction is reversible, and conditions can be controlled to favor either polymerization or the formation of cyclic oligomers.[2][8]
-
Termination and Work-up : Once the desired degree of polymerization is achieved, the enzyme can be removed by filtration (especially if immobilized) and potentially reused.[3] The resulting polymer is then purified. A control reaction without the enzyme should show no polymerization.[1]
References
- 1. Lipase-catalyzed ring-opening polymerization of 16-hexadecanolide. | CiNii Research [cir.nii.ac.jp]
- 2. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hexadecanolide | C16H30O2 | CID 7984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thesis.unipd.it [thesis.unipd.it]
- 7. cetjournal.it [cetjournal.it]
- 8. scispace.com [scispace.com]
- 9. iff.com [iff.com]
- 10. phytojournal.com [phytojournal.com]
- 11. merit.url.edu [merit.url.edu]
- 12. Lipase-catalyzed polyester synthesis – A green polymer chemistry [jstage.jst.go.jp]
